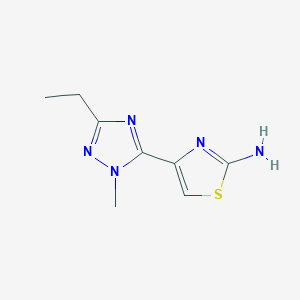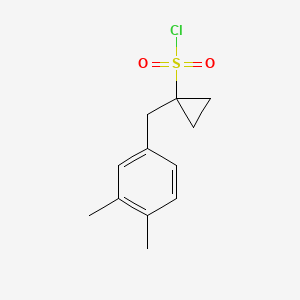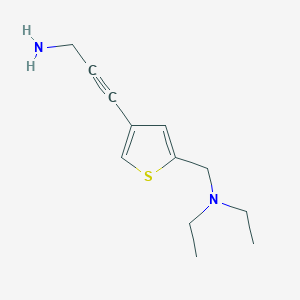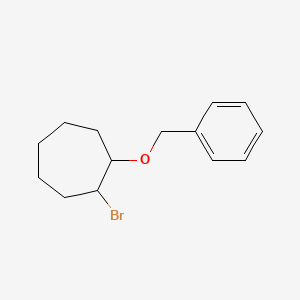
1-(Benzyloxy)-2-bromocycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-2-bromocycloheptane is an organic compound that features a seven-membered cycloheptane ring substituted with a benzyloxy group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromocycloheptane typically involves the bromination of 1-(Benzyloxy)cycloheptane. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the 2-position of the cycloheptane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and efficient mixing are crucial factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-2-bromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1-(Benzyloxy)-2-hydroxycycloheptane or 1-(Benzyloxy)-2-aminocycloheptane can be formed.
Oxidation Products: Products like 1-(Benzyloxy)cycloheptanone.
Reduction Products: Products like 1-(Benzyloxy)cycloheptane or 1-(Benzyl)cycloheptane.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-bromocycloheptane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-bromocycloheptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism . In oxidation reactions, the benzyloxy group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)cycloheptane: Lacks the bromine atom and has different reactivity and applications.
1-(Benzyloxy)-2-chlorocycloheptane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
1-(Benzyloxy)-2-iodocycloheptane:
Uniqueness: 1-(Benzyloxy)-2-bromocycloheptane is unique due to the presence of both a benzyloxy group and a bromine atom on a cycloheptane ring
Eigenschaften
CAS-Nummer |
90054-73-2 |
|---|---|
Molekularformel |
C14H19BrO |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
1-bromo-2-phenylmethoxycycloheptane |
InChI |
InChI=1S/C14H19BrO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI-Schlüssel |
XBIDOOKMPYSZCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


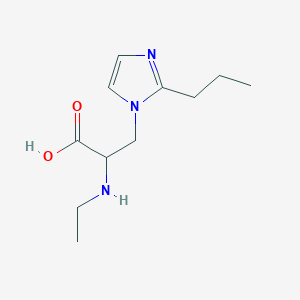

![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
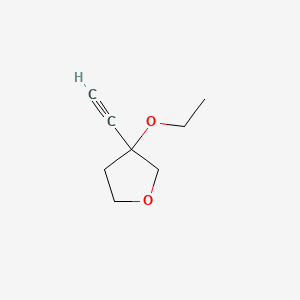
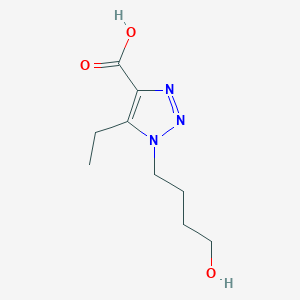
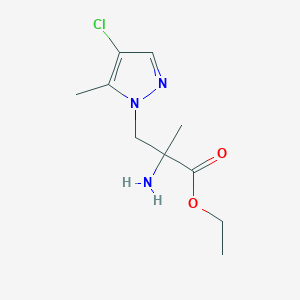
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
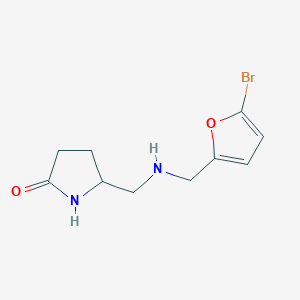

![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
